![molecular formula C13H11BrCl2N2O B14706322 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide CAS No. 13474-15-2](/img/structure/B14706322.png)
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridinium core substituted with a carbamoyl group and a 2,6-dichlorophenylmethyl moiety. The bromide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 2,6-dichlorobenzyl chloride, is reacted with pyridine to form 1-(2,6-dichlorobenzyl)pyridinium chloride.
Carbamoylation: The intermediate is then treated with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group at the 3-position of the pyridinium ring.
Ion Exchange: Finally, the chloride ion is exchanged with a bromide ion using a bromide salt, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate in aqueous or organic solvents.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered carbamoyl groups.
Substitution: Substituted derivatives with different anions.
科学的研究の応用
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and context of use.
類似化合物との比較
Similar Compounds
3-Carbamoyl-1-alkylpyridin-1-ium salts: Similar structure but with different alkyl groups.
2,6-Dichlorobenzyl derivatives: Compounds with the same 2,6-dichlorobenzyl moiety but different functional groups.
Uniqueness
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the pyridinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
13474-15-2 |
|---|---|
分子式 |
C13H11BrCl2N2O |
分子量 |
362.0 g/mol |
IUPAC名 |
1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C13H10Cl2N2O.BrH/c14-11-4-1-5-12(15)10(11)8-17-6-2-3-9(7-17)13(16)18;/h1-7H,8H2,(H-,16,18);1H |
InChIキー |
KDCOOBWMLCHZCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C[N+]2=CC=CC(=C2)C(=O)N)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


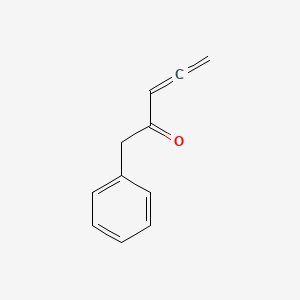
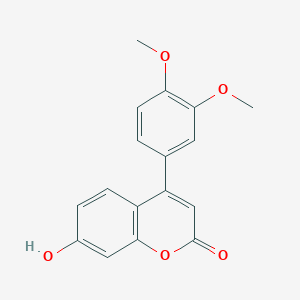
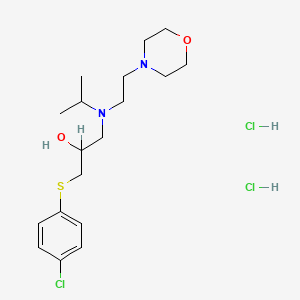
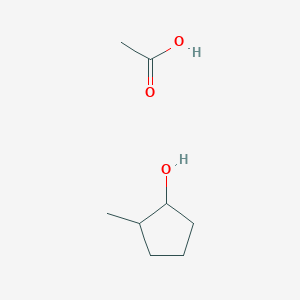
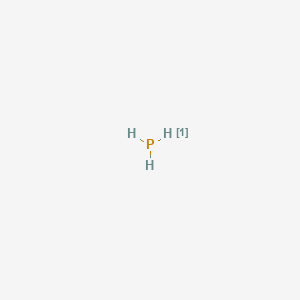


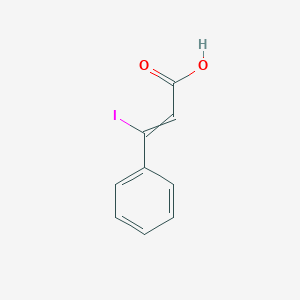
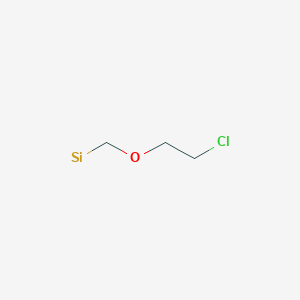
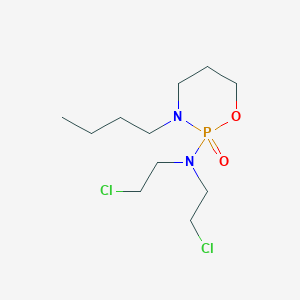

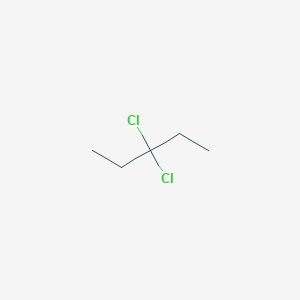
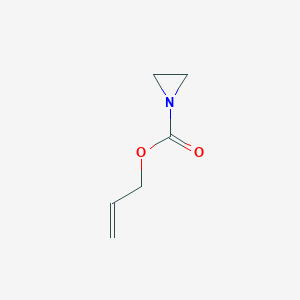
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
